molecular formula C13H21NO3 B15323723 Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate CAS No. 1934426-37-5

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate

Cat. No.: B15323723
CAS No.: 1934426-37-5
M. Wt: 239.31 g/mol
InChI Key: FROMJMYXRCXEKJ-UHFFFAOYSA-N
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Description

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a carbamate derivative characterized by a bicyclic octahydropentalenone scaffold substituted with a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for amines, widely used in organic synthesis to enhance solubility and stability during multi-step reactions . The 5-oxo (ketone) group within the pentalen system may influence reactivity, particularly in nucleophilic additions or reductions.

Properties

CAS No.

1934426-37-5

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)carbamate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8-6-11(15)7-9(8)5-10/h8-10H,4-7H2,1-3H3,(H,14,16)

InChI Key

FROMJMYXRCXEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(=O)CC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent due to its efficiency in forming Boc-derivatives. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate involves the formation of a stable carbamate protecting group. This group can be installed and removed under relatively mild conditions, making it useful for protecting amines during various chemical transformations. The stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, is a key factor in its effectiveness .

Comparison with Similar Compounds

Bicyclic Systems

  • Tert-butyl (1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate (): This isomer features a 6-oxabicyclo[3.2.1]octenone core with an oxygen atom in the bridge. The presence of an enone (α,β-unsaturated ketone) introduces conjugation, enhancing electrophilicity at the carbonyl compared to the saturated 5-oxooctahydropentalen system in the target compound. Stereochemical variations (1R,2S,5S) also affect its spatial interactions in catalysis or binding .
  • Cyclopentyl Derivatives ():
    Examples include tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate. These lack the bicyclic framework but share the Boc-protected amine motif. The hydroxyl group in these derivatives increases polarity, influencing solubility and hydrogen-bonding capacity, unlike the ketone in the target compound .

Linear Chain and Aromatic Derivatives

  • Tert-butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-en-2-yl)carbamate (): Contains a linear hexenyl chain with a phenyl group, enabling π-π interactions. The α,β-unsaturated ketone here is analogous to the bicyclic oxo group in the target compound but in a less rigid structure .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate Not reported ~255 (estimated) Carbamate, bicyclic ketone N/A
Tert-butyl (7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl)carbamate Not reported ~253 Carbamate, enone, ether
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate Not reported ~215 Carbamate, hydroxyl
Example 75 () 163–166 615.7 Carbamate, chromenone, pyrimidine

Notes:

  • The bicyclic ketone in the target compound likely increases rigidity and thermal stability compared to hydroxylated cyclopentyl analogs .
  • The absence of aromatic systems (cf.

Biological Activity

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 847416-99-3
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a pentalene derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential and mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antiviral Potential efficacy against hepatitis B virus (HBV)
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines
Enzyme Inhibition Modulation of enzyme activity related to neurodegenerative diseases

Case Studies and Research Findings

  • Antiviral Activity :
    • A study highlighted the compound's potential in disrupting HBV core protein assembly, suggesting it could serve as a therapeutic agent for HBV infections. The research emphasizes the need for new treatments due to the limitations of current antiviral therapies .
  • Cytotoxic Effects :
    • Research demonstrated that this compound displays selective cytotoxicity against specific cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, which was confirmed by flow cytometry and Western blot analyses .
  • Enzyme Modulation :
    • The compound has been shown to modulate the activity of γ-secretase, an enzyme implicated in Alzheimer's disease. This modulation could have implications for the pathogenesis of neurodegenerative disorders, highlighting its potential role in therapeutic strategies .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Viral Proteins : The compound may interfere with the assembly of viral proteins, thereby inhibiting viral replication.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways, leading to cell death.
  • Enzyme Inhibition : By modulating enzyme activity, particularly γ-secretase, the compound may influence amyloid precursor protein processing and subsequent amyloid-beta peptide formation.

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